Cas no 38002-89-0 ((2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol)
(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- 7-Benzofuranmethanol,2,3-dihydro-2,2-dimethyl-
- (2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol
- (2,2-dimethyl-3H-1-benzofuran-7-yl)methanol
- 0LV
- 2,2-DIMETHYL-4'-METHOXYPROPIOPHENONE
- 2,3-dihydro-2,2-dimethylbenzofuran-7-ylmethanol
- 4dt2
- A823960
- 38002-89-0
- DTXSID10383694
- AKOS006230452
- SCHEMBL1892244
- W18603
- CHEMBL4226715
- 2,2-dimethyl-7-(hydroxymethyl)-2,3-dihydrobenzo[b]furan
- LKFXMRFTJVYQMT-UHFFFAOYSA-N
- CS-0214620
- SDCCGMLS-0066068.P001
- EN300-184466
- AS-9968
- Q27451205
- MFCD04038956
- FT-0604573
- Z1201622711
- (2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)methanol
- J-500542
- DB-017912
-
- Inchi: 1S/C11H14O2/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5,12H,6-7H2,1-2H3
- InChI Key: LKFXMRFTJVYQMT-UHFFFAOYSA-N
- SMILES: O1C2C(CO)=CC=CC=2CC1(C)C
Computed Properties
- Exact Mass: 178.09900
- Monoisotopic Mass: 178.099
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 29.5A^2
Experimental Properties
- Density: 1.101
- Melting Point: 59 °C
- Boiling Point: 293.6°C at 760 mmHg
- Flash Point: 127.8°C
- Refractive Index: 1.545
- PSA: 29.46000
- LogP: 1.89240
(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM519259-1g |
(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)methanol |
38002-89-0 | 97% | 1g |
$642 | 2024-07-17 | |
| Apollo Scientific | OR11280-1g |
2,2-Dimethyl-7-(hydroxymethyl)-2,3-dihydrobenzo[b]furan |
38002-89-0 | 97% | 1g |
£495.00 | 2023-09-02 | |
| abcr | AB149262-1 g |
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol |
38002-89-0 | 1g |
€740.00 | 2022-03-25 | ||
| Enamine | EN300-184466-0.05g |
(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol |
38002-89-0 | 95% | 0.05g |
$114.0 | 2023-09-19 | |
| Enamine | EN300-184466-0.1g |
(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol |
38002-89-0 | 95% | 0.1g |
$171.0 | 2023-09-19 | |
| Enamine | EN300-184466-0.25g |
(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol |
38002-89-0 | 95% | 0.25g |
$244.0 | 2023-09-19 | |
| Enamine | EN300-184466-0.5g |
(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol |
38002-89-0 | 95% | 0.5g |
$384.0 | 2023-09-19 | |
| Enamine | EN300-184466-1.0g |
(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol |
38002-89-0 | 95% | 1g |
$492.0 | 2023-06-01 | |
| Enamine | EN300-184466-2.5g |
(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol |
38002-89-0 | 95% | 2.5g |
$966.0 | 2023-09-19 | |
| Enamine | EN300-184466-5.0g |
(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol |
38002-89-0 | 95% | 5g |
$1429.0 | 2023-06-01 |
(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol Suppliers
(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on (2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol
(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol and Its Significance in Modern Chemical Research
The compound with the CAS number 38002-89-0 is a fascinating molecule that has garnered attention in the field of chemical biology and pharmaceutical research. Known by the systematic name (2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol, this organic compound belongs to the benzofuran class, a structural motif that is widely recognized for its diverse biological activities. The benzofuran scaffold is a key component in many natural products and pharmaceuticals, making this compound of significant interest to researchers exploring novel therapeutic agents.
In recent years, there has been a surge in research focused on developing new derivatives of benzofuran-based compounds due to their potential applications in drug discovery. The presence of multiple reactive sites on the benzofuran ring allows for extensive structural modifications, which can be tailored to enhance specific biological properties. For instance, the hydroxymethyl group at the 7-position of the benzofuran ring provides a versatile handle for further functionalization, enabling the synthesis of more complex molecules with tailored pharmacological profiles.
One of the most compelling aspects of this compound is its potential as a building block for more sophisticated molecules. Researchers have been exploring its utility in synthesizing novel heterocyclic compounds that exhibit promising biological activities. For example, studies have shown that derivatives of this compound can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. This has opened up avenues for investigating its role in modulating these pathways, which could have implications for treating a range of diseases.
The synthesis of (2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol itself is an intriguing challenge that has been addressed by several research groups. The synthesis typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired benzofuran core with high precision. These methods not only highlight the synthetic prowess of modern organic chemistry but also demonstrate the compound's potential as a valuable intermediate in drug development.
Recent studies have begun to unravel the mechanistic aspects of how this compound interacts with biological systems. Computational modeling and experimental techniques such as nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating its structure-activity relationships. These insights have provided a foundation for designing more effective derivatives with enhanced binding affinity and selectivity. For instance, modifications to the substituents on the benzofuran ring have been shown to significantly alter its pharmacokinetic properties, making it a promising candidate for further development.
The pharmaceutical industry has taken note of these findings and is actively investigating (2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol as a lead compound for new drug candidates. Preclinical studies are underway to assess its safety and efficacy in various disease models. The compound's ability to modulate key biological pathways makes it particularly attractive for treating conditions such as metabolic disorders and inflammatory diseases. As research progresses, it is expected that more refined derivatives will emerge, offering new therapeutic possibilities.
Beyond its pharmaceutical applications, this compound also holds promise in other areas of chemical research. Its unique structure makes it a valuable tool for studying molecular recognition processes and developing new materials with specialized functions. For example, researchers are exploring its use in creating supramolecular assemblies that could serve as sensors or catalysts. The versatility of the benzofuran core allows for innovative applications across multiple disciplines, underscoring its importance as a research chemical.
In conclusion, (2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol (CAS no: 38002-89-0) is a multifaceted compound with significant potential in both academic research and industrial applications. Its role as a building block for novel bioactive molecules continues to drive innovation in drug discovery and materials science. As our understanding of its properties grows, so too does its importance in addressing some of the most pressing challenges in modern chemistry and medicine.
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